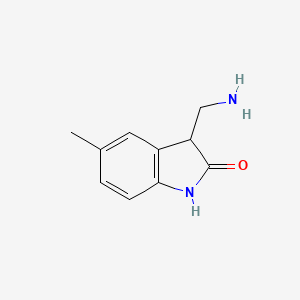

5-Amino-3-methyl-3,4-dihydroquinoxalin-2(1H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

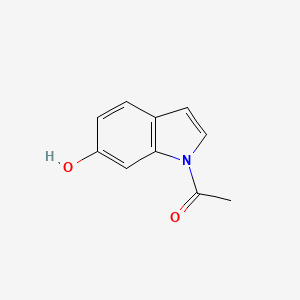

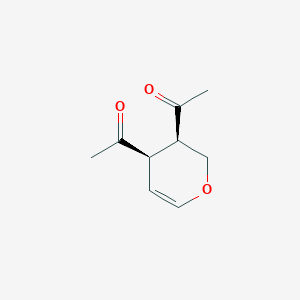

5-Amino-3-methyl-3,4-dihydroquinoxalin-2(1H)-one: is an organic compound belonging to the quinoxaline family Quinoxalines are heterocyclic aromatic compounds containing a benzene ring fused to a pyrazine ring This particular compound is characterized by the presence of an amino group at the 5th position, a methyl group at the 3rd position, and a carbonyl group at the 2nd position of the quinoxaline ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-3-methyl-3,4-dihydroquinoxalin-2(1H)-one typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-hydroxy-3-methylquinoxaline with ammonia or an amine under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to improve efficiency and scalability.

化学反応の分析

反応の種類:

酸化: この化合物は酸化反応を起こす可能性があり、異なる官能基を持つキノキサリン誘導体の生成につながります。

還元: 還元反応により、カルボニル基をヒドロキシル基に変換することができ、5-アミノ-3-メチル-3,4-ジヒドロキノキサリン-2-オールが生成されます。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムや過酸化水素などの試薬を、酸性または塩基性条件下で使用することができます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。

置換: ハロゲン化剤、アルキル化剤、アシル化剤は、適切な触媒の存在下で使用することができます。

生成される主要な生成物:

酸化: 異なる官能基を持つキノキサリン誘導体。

還元: 5-アミノ-3-メチル-3,4-ジヒドロキノキサリン-2-オール。

置換: さまざまな置換キノキサリン誘導体。

科学的研究の応用

化学: この化合物は、より複雑なキノキサリン誘導体の合成における構成要素として使用されます。これは、ユニークな電子特性と光学特性を持つ新規材料の開発のための前駆体として役立ちます。

生物学: 生物学的研究では、5-アミノ-3-メチル-3,4-ジヒドロキノキサリン-2(1H)-オンは、酵素阻害剤としての可能性について研究されています。これは、特定の酵素と相互作用することができ、その活性を変化させ、酵素の機能と調節に関する洞察を提供します。

医学: この化合物は、医薬品化学において、潜在的な治療薬としての有望性を示しています。その誘導体は、抗菌性、抗癌性、抗炎症性について研究されています。

産業: 工業分野では、この化合物は、染料、顔料、およびポリマーの開発に使用されています。そのユニークな化学構造により、さまざまな用途に適した特性を持つ材料を作成することができます。

作用機序

5-アミノ-3-メチル-3,4-ジヒドロキノキサリン-2(1H)-オンの作用機序は、特定の分子標的との相互作用を伴います。医薬品用途では、特定の酵素の活性部位に結合することにより、特定の酵素の活性を阻害する可能性があります。この結合は、酵素の立体構造を変え、その触媒活性を低下させる可能性があります。この化合物は、細胞受容体と相互作用して、シグナル伝達経路を調節し、細胞プロセスに影響を与える可能性もあります。

6. 類似の化合物との比較

類似の化合物:

5-アミノキノキサリン: メチル基とカルボニル基を欠いており、化学的性質と反応性が異なります。

3-メチルキノキサリン: アミノ基とカルボニル基を欠いており、その生物活性と用途に影響を与えます。

2-キノキサリノン:

独自性: 5-アミノ-3-メチル-3,4-ジヒドロキノキサリン-2(1H)-オンは、アミノ基とメチル基の両方が存在するため、ユニークです。これらは、その独特の化学的および生物学的特性に貢献しています。これらの官能基は、その反応性とさまざまな分野における多様な用途の可能性を高めます。

類似化合物との比較

5-Aminoquinoxaline: Lacks the methyl and carbonyl groups, resulting in different chemical properties and reactivity.

3-Methylquinoxaline: Lacks the amino and carbonyl groups, affecting its biological activity and applications.

2-Quinoxalinone:

Uniqueness: 5-Amino-3-methyl-3,4-dihydroquinoxalin-2(1H)-one is unique due to the presence of both the amino and methyl groups, which contribute to its distinct chemical and biological properties. These functional groups enhance its reactivity and potential for diverse applications in various fields.

特性

CAS番号 |

41740-43-6 |

|---|---|

分子式 |

C9H11N3O |

分子量 |

177.20 g/mol |

IUPAC名 |

5-amino-3-methyl-3,4-dihydro-1H-quinoxalin-2-one |

InChI |

InChI=1S/C9H11N3O/c1-5-9(13)12-7-4-2-3-6(10)8(7)11-5/h2-5,11H,10H2,1H3,(H,12,13) |

InChIキー |

GYUVGPGKWRYRNT-UHFFFAOYSA-N |

正規SMILES |

CC1C(=O)NC2=CC=CC(=C2N1)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid](/img/structure/B11913772.png)

![7-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B11913784.png)

![1-Isopropyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B11913803.png)